1,2-Diphenylpropane-1,2-diol
Overview
Description
1,2-Diphenylpropane-1,2-diol is an organic compound with the molecular formula C15H16O2. It is characterized by the presence of two phenyl groups attached to a propane backbone, with hydroxyl groups at positions 1 and 2 . This compound is notable for its structural features and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenylpropane-1,2-diol can be synthesized through several methods. One common approach involves the reduction of diketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . Another method is the dihydroxylation of alkenes using osmium tetroxide (OsO4) or potassium permanganate (KMnO4) .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of benzophenone derivatives. This process typically requires high pressure and temperature conditions, along with the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert diketones to diols using agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and osmium tetroxide (OsO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) with catalysts.
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3), and hydrogen halides (HX).
Major Products
The major products formed from these reactions include diketones, carboxylic acids, halides, and other substituted derivatives .
Scientific Research Applications
1,2-Diphenylpropane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-diphenylpropane-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function . Additionally, the phenyl groups can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenylethane-1,2-diol: Similar structure but with an ethane backbone instead of propane.
1,2-Diphenyl-1,2-ethanediol: Another similar compound with an ethane backbone.
Uniqueness
1,2-Diphenylpropane-1,2-diol is unique due to its specific arrangement of phenyl and hydroxyl groups on a propane backbone, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
1,2-diphenylpropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(17,13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14,16-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDNJQJZESZZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299884 | |
Record name | 1,2-diphenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41728-16-9 | |
Record name | NSC133508 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-diphenylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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